molecular formula C15H10ClF4NO B7607915 N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide

N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide

Cat. No.: B7607915
M. Wt: 331.69 g/mol
InChI Key: MSYPNDJZDMFDNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with chloro, fluoro, and trifluoromethyl groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO/c16-12-7-9(1-6-13(12)17)8-21-14(22)10-2-4-11(5-3-10)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYPNDJZDMFDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzylamine and 4-(trifluoromethyl)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine and the carboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction under appropriate conditions, potentially modifying the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could result in the replacement of the chloro or fluoro groups with other nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, modulating their activity. The presence of chloro, fluoro, and trifluoromethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-4-(trifluoromethyl)benzamide
  • N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide
  • N-(3-chloro-4-fluorobenzyl)-4-methylbenzamide

Uniqueness

N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide is unique due to the specific combination of chloro, fluoro, and trifluoromethyl groups, which may impart distinct chemical and biological properties compared to other benzamides.

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